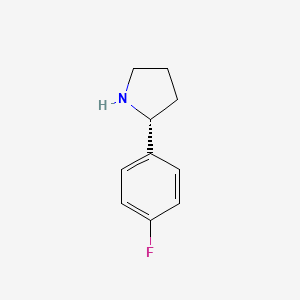

(R)-2-(4-Fluorophenyl)pyrrolidine

Description

BenchChem offers high-quality (R)-2-(4-Fluorophenyl)pyrrolidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-2-(4-Fluorophenyl)pyrrolidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-(4-fluorophenyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FN/c11-9-5-3-8(4-6-9)10-2-1-7-12-10/h3-6,10,12H,1-2,7H2/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDCXMSDSTZZWAX-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](NC1)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90427565 | |

| Record name | (R)-2-(4-Fluorophenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90427565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

298690-89-8 | |

| Record name | (R)-2-(4-Fluorophenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90427565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(R)-2-(4-Fluorophenyl)pyrrolidine physical and chemical properties

An In-depth Technical Guide to (R)-2-(4-Fluorophenyl)pyrrolidine for Medicinal Chemistry Professionals

Foreword

As a Senior Application Scientist, it is my experience that the value of a chiral building block is defined not just by its structure, but by the clarity and completeness of the technical data that supports its application. (R)-2-(4-Fluorophenyl)pyrrolidine is a quintessential example of a scaffold that marries two privileged fragments in modern drug design: the conformationally restricted, sp³-rich pyrrolidine ring and the metabolically robust, electronically-tuned fluorophenyl moiety. This guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive and practical understanding of this key intermediate. We will move beyond a simple recitation of facts to explore the causality behind its properties and the logic underpinning its synthesis and analysis, empowering you to integrate this molecule into your discovery programs with confidence.

Molecular Identity and Structural Attributes

(R)-2-(4-Fluorophenyl)pyrrolidine is a chiral secondary amine. The pyrrolidine ring provides a defined three-dimensional vector for substituent placement, while the 4-fluorophenyl group modulates electronic properties and can enhance metabolic stability or participate in key binding interactions.

| Identifier | Value | Source |

| IUPAC Name | (2R)-2-(4-fluorophenyl)pyrrolidine | N/A |

| CAS Number | 298690-89-8 | |

| Molecular Formula | C₁₀H₁₂FN | |

| Molecular Weight | 165.21 g/mol | |

| Canonical SMILES | C1CC(NC1)C2=CC=C(C=C2)F | |

| InChIKey | ZDCXMSDSTZZWAX-JTQLQIEISA-N | N/A |

Physicochemical Properties

The physical properties of a molecule dictate its handling, formulation, and pharmacokinetic behavior. The introduction of fluorine can subtly alter properties compared to the non-fluorinated parent compound.

| Property | Value | Notes and Justification |

| Appearance | Light yellow to brown liquid | Visual inspection, common for this class of compound.[1] |

| Boiling Point | 235.5 ± 33.0 °C | Predicted value. The high boiling point is expected for an aromatic amine of this molecular weight. |

| Density | 1.078 ± 0.06 g/cm³ | Predicted value. Slightly denser than water, typical for fluorinated organic compounds. |

| pKa | 9.76 ± 0.10 | Predicted value. The pyrrolidine nitrogen is a secondary amine, exhibiting moderate basicity. |

| XLogP3 | 1.9 | Computed value. Indicates moderate lipophilicity, suggesting a good balance between aqueous solubility and membrane permeability.[2] |

Stereochemistry and Optical Activity

As a chiral molecule, (R)-2-(4-Fluorophenyl)pyrrolidine rotates plane-polarized light. The specific rotation, [α]D, is a fundamental property used to confirm the enantiomeric identity and purity of a sample.

While a specific experimental value for the specific rotation of (R)-2-(4-Fluorophenyl)pyrrolidine is not prominently reported in publicly available literature, the value for its enantiomer, (S)-2-(4-Fluorophenyl)pyrrolidine, would be equal in magnitude but opposite in sign. The determination of this value is a critical quality control step following asymmetric synthesis.

Chemical Properties and Reactivity

The chemistry of (R)-2-(4-Fluorophenyl)pyrrolidine is dominated by the nucleophilicity of the secondary amine.

-

N-Functionalization: The nitrogen atom readily participates in nucleophilic substitution and addition reactions. It can be acylated to form amides, alkylated to form tertiary amines, or used in reductive amination protocols to couple with aldehydes and ketones. These reactions are fundamental to its use as a building block for more complex drug candidates.

-

Aromatic Ring: The 4-fluorophenyl group is relatively inert to typical transformations but can influence the overall electronic nature of the molecule. The fluorine atom is a weak deactivator for electrophilic aromatic substitution and directs incoming electrophiles to the ortho positions. More importantly, it can serve as a key binding element through hydrogen bonding or dipole interactions with protein targets and can block metabolic oxidation at the para-position, enhancing the pharmacokinetic profile of a drug candidate.[3]

Asymmetric Synthesis

Achieving high enantiopurity is critical. While multiple routes to 2-arylpyrrolidines exist, transition metal-catalyzed asymmetric hydrogenation of a cyclic imine precursor represents a robust and scalable strategy. The following protocol is adapted from established methodologies for related structures.

Protocol: Enantioselective Synthesis via Iridium-Catalyzed Asymmetric Hydrogenation

This protocol describes the synthesis of the (R)-enantiomer. The synthesis of the (S)-enantiomer can be achieved by using the opposite enantiomer of the chiral ligand.

Step 1: Boc Protection of the Starting Amine

-

Dissolve 4-amino-1-(4-fluorophenyl)-1-butanone in dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

Add di-tert-butyl dicarbonate (Boc₂O) and triethylamine (TEA).

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor by TLC or LC-MS until the starting material is consumed.

-

Work up the reaction by washing with water and brine, drying the organic layer over Na₂SO₄, and concentrating under reduced pressure to yield tert-butyl (4-(4-fluorophenyl)-4-oxobutyl)carbamate.

Step 2: Deprotection and In Situ Cyclization to Imine

-

Dissolve the product from Step 1 in DCM.

-

Add an excess of trifluoroacetic acid (TFA) and stir at room temperature for 2-3 hours. This removes the Boc group, and the resulting primary amine spontaneously cyclizes to the corresponding cyclic imine (5-(4-fluorophenyl)-3,4-dihydro-2H-pyrrole).

-

Remove the solvent and excess acid under vacuum. The crude imine is typically used directly in the next step.

Step 3: Asymmetric Hydrogenation

-

In a nitrogen-filled glovebox, charge a pressure-rated vial with the crude imine from Step 2.

-

Add the Iridium catalyst precursor (e.g., [Ir(COD)Cl]₂) and the appropriate chiral phosphine ligand (e.g., a derivative of (R)-BINAP or another suitable ligand for generating the (R)-product).

-

Add a solvent such as toluene or THF and any required additives (e.g., iodine or potassium iodide, which can act as promoters).

-

Seal the vial, transfer it to an autoclave, charge with hydrogen gas (e.g., 50 atm), and heat to the reaction temperature (e.g., 50 °C) with stirring for 12-24 hours.

-

After cooling and venting, quench the reaction with an aqueous bicarbonate solution.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers, and concentrate.

-

Purify the crude product by silica gel column chromatography to yield pure (R)-2-(4-Fluorophenyl)pyrrolidine.

Analytical and Spectroscopic Characterization

Rigorous characterization is essential to confirm the structure, identity, and purity (both chemical and enantiomeric) of the final product.

Chromatographic Analysis: Enantiomeric Purity

Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for determining the enantiomeric excess (e.e.) of the product.

This is a representative protocol; optimization of the mobile phase composition and column temperature may be required.

-

Column: Use a polysaccharide-based chiral stationary phase (CSP), such as a Chiralcel® OD-H or Chiralpak® AD-H column (e.g., 250 x 4.6 mm, 5 µm). These columns are highly effective for separating a wide range of chiral amines.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g., isopropanol or ethanol) is typical for normal-phase chiral separations. A common starting point is 90:10 (v/v) hexane:isopropanol.

-

Additive: Add a small amount of a basic modifier, such as diethylamine (DEA) or triethylamine (TEA) (e.g., 0.1% v/v), to the mobile phase. This is crucial for obtaining good peak shape and preventing tailing for basic analytes like pyrrolidines.

-

Flow Rate: Set the flow rate to 1.0 mL/min.

-

Temperature: Maintain the column at a constant temperature, typically 25 °C.

-

Detection: Use a UV detector set to a wavelength where the phenyl ring absorbs, typically around 254 nm.

-

Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in the mobile phase.

-

Injection: Inject a small volume (e.g., 10 µL).

-

Analysis: The two enantiomers should elute as separate peaks. Calculate the enantiomeric excess using the peak areas: e.e. (%) = [(Area_R - Area_S) / (Area_R + Area_S)] x 100

Spectroscopic Data (Expected Characteristics)

The following tables summarize the expected spectroscopic features. Experimental data should be acquired on a reference standard for confirmation.

Table 5.2.1: Expected ¹H NMR Characteristics (400 MHz, CDCl₃) Proton numbering corresponds to the IUPAC convention for the pyrrolidine ring.

| Chemical Shift (δ, ppm) | Multiplicity | Coupling (J, Hz) | Assignment | Protons |

| ~7.30 - 7.25 | m (AA'BB') | ~8.5, 5.5 | Aromatic H (ortho to F) | 2H |

| ~7.05 - 6.95 | m (AA'BB') | ~8.5, 8.5 | Aromatic H (meta to F) | 2H |

| ~4.15 | t | ~8.0 | Benzylic H (H2) | 1H |

| ~3.20 - 3.10 | m | - | Pyrrolidine H (H5) | 1H |

| ~3.00 - 2.90 | m | - | Pyrrolidine H (H5) | 1H |

| ~2.20 - 2.10 | m | - | Pyrrolidine H (H3) | 1H |

| ~2.00 - 1.70 | m | - | Pyrrolidine H (H3, H4) | 3H |

| ~1.80 (broad) | s | - | N-H | 1H |

Table 5.2.2: Expected ¹³C NMR Characteristics (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Notes |

| ~161.5 (d, ¹JCF ≈ 245 Hz) | Aromatic C-F | Large one-bond C-F coupling is characteristic. |

| ~141 (d, ⁴JCF ≈ 3 Hz) | Aromatic C-ipso | Small coupling to fluorine. |

| ~128 (d, ³JCF ≈ 8 Hz) | Aromatic C-H (ortho to F) | |

| ~115 (d, ²JCF ≈ 21 Hz) | Aromatic C-H (meta to F) | |

| ~63 | Benzylic C-H (C2) | |

| ~47 | Pyrrolidine C-H₂ (C5) | |

| ~35 | Pyrrolidine C-H₂ (C3) | |

| ~26 | Pyrrolidine C-H₂ (C4) |

Table 5.2.3: Expected Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3300 (broad) | N-H Stretch | Secondary Amine |

| 3100 - 3000 | C-H Stretch | Aromatic |

| 2980 - 2850 | C-H Stretch | Aliphatic (Pyrrolidine) |

| ~1600, ~1510 | C=C Stretch | Aromatic Ring |

| ~1220 (strong) | C-F Stretch | Aryl-Fluoride |

| ~830 | C-H Bend | 1,4-Disubstituted Aromatic |

Table 5.2.4: Expected Mass Spectrometry (MS) Fragmentation

| m/z | Proposed Fragment | Fragmentation Pathway |

| 165 | [M]⁺ | Molecular Ion |

| 164 | [M-H]⁺ | Loss of a hydrogen radical |

| 95 | [C₆H₄F]⁺ | Cleavage at the benzylic position (loss of pyrrolidine radical) |

| 70 | [C₄H₈N]⁺ | Cleavage at the benzylic position (loss of fluorophenyl radical) |

Applications in Drug Discovery

The (R)-2-(4-Fluorophenyl)pyrrolidine scaffold is a valuable asset in medicinal chemistry for several strategic reasons:

-

CNS-Targeted Agents: The pyrrolidine ring is a common feature in many centrally active compounds. The moderate lipophilicity and polarity imparted by the amine and fluorine atom provide a good starting point for designing molecules capable of crossing the blood-brain barrier.

-

Metabolic Stability: The fluorine atom at the 4-position of the phenyl ring blocks a common site of oxidative metabolism by cytochrome P450 enzymes. This can significantly improve the half-life and oral bioavailability of a drug candidate.[3]

-

Receptor Antagonism: This specific scaffold has been identified as a core component for blockers of the atrial natriuretic peptide (ANP) receptor, indicating its potential in cardiovascular disease research.

-

Scaffold for Diversity: The secondary amine serves as a convenient chemical handle for building out molecular complexity, allowing for the exploration of structure-activity relationships (SAR) by attaching various side chains, linkers, and pharmacophoric groups.

Safety and Handling

(R)-2-(4-Fluorophenyl)pyrrolidine should be handled with appropriate care in a laboratory setting. Based on data for the racemic mixture, the following hazards are identified:

-

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), and H302 (Harmful if swallowed).[2]

-

Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile).

-

Avoid inhalation of vapors and direct contact with skin and eyes.

-

Store in a tightly sealed container under an inert atmosphere (nitrogen or argon) at 2–8 °C.

-

References

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Available at: [Link]

-

2-(4-Fluorophenyl)pyrrolidine. PubChem, National Center for Biotechnology Information. Available at: [Link]

-

Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido. ACS Publications. Available at: [Link]

- 2-pyrrolidine phenylhydrazides antibacterial agents.Google Patents (EP3490984A1).

-

2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. National Institutes of Health. Available at: [Link]

- Process for the synthesis of 5-(4-fluorophenyl)-1-[2-((2R,4R)-4-hydroxy-6-oxo-tetrahydro-pyran-2-yl)-ethyl]-2-isopropyl-4-phenyl-1H-pyrrole-3-carboxylic acid phenylamide.Google Patents (US7361771B2).

-

Specific Optical Rotation for the Identification of the Locus of Solubilization of Chiral Molecules in Achiral Micelles. ResearchGate. Available at: [Link]

-

Synthesis and Biological Evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile Derivatives as Dipeptidyl peptidase-4 Inhibitors for the Treatment of Type 2 Diabetes. PubMed. Available at: [Link]

-

Pyrrolidine, 2-(4-fluorophenyl)-, (2R)-. ChemBK. Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 2-(4-Fluorophenyl)pyrrolidine | C10H12FN | CID 3865560 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

Fluorinated Pyrrolidine Derivatives: A Technical Guide to Unlocking Novel Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Synergy of Fluorine and the Pyrrolidine Scaffold

In the landscape of medicinal chemistry, the quest for novel therapeutic agents is a continuous endeavor to enhance efficacy, selectivity, and pharmacokinetic profiles. Among the myriad of molecular scaffolds, the five-membered pyrrolidine ring has emerged as a "privileged" structure, widely utilized by medicinal chemists for its versatility.[1][2] Its non-planar, sp³-hybridized nature allows for a thorough exploration of pharmacophore space and introduces crucial stereochemical elements into a molecule.[1][2]

The introduction of fluorine into organic molecules is a well-established strategy in drug discovery to modulate a compound's properties.[3] The unique characteristics of the fluorine atom—its small size, high electronegativity, and ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's lipophilicity, metabolic stability, binding affinity, and membrane permeability.[3][4][5]

This guide delves into the powerful synergy achieved by combining these two elements: the strategic fluorination of the pyrrolidine scaffold. We will explore the diverse biological activities of these derivatives, moving beyond a simple catalog of compounds to provide an in-depth analysis of the underlying mechanisms, structure-activity relationships (SAR), and the experimental rationale that guides research in this promising field.

Chapter 1: Modulating Enzyme Activity — A Tale of Enhanced Potency and Selectivity

The introduction of fluorine into pyrrolidine-based enzyme inhibitors can lead to dramatic improvements in their biological profiles. This is often attributed to the ability of fluorine to alter the conformation of the pyrrolidine ring, modulate the pKa of nearby functional groups, and form key interactions within the enzyme's active site.

Case Study: Dipeptidyl Peptidase-4 (DPP-4) Inhibitors for Type 2 Diabetes

DPP-4 is a crucial enzyme in glucose homeostasis, and its inhibition is a validated therapeutic strategy for managing type 2 diabetes. A novel series of 4-fluoropyrrolidine-2-carbonitrile derivatives has been developed as potent and selective DPP-4 inhibitors.[6]

Causality of Experimental Design: The rationale for introducing a fluorine atom at the 4-position of the pyrrolidine ring is multifaceted. It aims to:

-

Induce a Favorable Ring Pucker: The gauche effect between the fluorine atom and adjacent substituents can lock the pyrrolidine ring into a specific conformation that mimics the transition state of the natural substrate, thereby enhancing binding affinity.

-

Increase Metabolic Stability: The strong C-F bond can block sites of oxidative metabolism, prolonging the inhibitor's half-life.

-

Enhance Binding Interactions: The electronegative fluorine can participate in favorable dipole-dipole or hydrogen bond-like interactions with amino acid residues in the DPP-4 active site.

One standout compound from this series, designated Compound 17a , demonstrated high DPP-4 inhibitory activity with an IC₅₀ value of 0.017 µM.[6] Furthermore, it showed moderate to high selectivity against related enzymes like DPP-8 and DPP-9.[6] In vivo studies confirmed its efficacy, as administration of Compound 17a led to decreased blood glucose levels in mice after an oral glucose challenge.[6]

Data Presentation: SAR of Pyrrolidine-based DPP-4 Inhibitors

| Compound | Modification | DPP-4 IC₅₀ (µM) | Selectivity (DPP-8/DPP-4) | Selectivity (DPP-9/DPP-4) |

| Parent Compound | Unsubstituted Pyrrolidine | >1 | - | - |

| Compound 17a | 4-Fluoropyrrolidine | 0.017 | 1324 | 1164 |

Table 1: Structure-Activity Relationship data highlighting the significant increase in potency and selectivity upon fluorination of the pyrrolidine ring. Data sourced from[6].

Experimental Protocol: In Vitro DPP-4 Inhibition Assay

This protocol outlines a standard fluorescence-based assay to determine the in vitro inhibitory activity of test compounds against DPP-4.

-

Preparation of Reagents:

-

DPP-4 Enzyme (human recombinant) solution in assay buffer (e.g., Tris-HCl, pH 7.5).

-

Substrate solution: Gly-Pro-AMC (7-amino-4-methylcoumarin) in assay buffer.

-

Test Compound stock solutions in DMSO, serially diluted to desired concentrations.

-

Positive Control: A known DPP-4 inhibitor (e.g., Sitagliptin).

-

-

Assay Procedure (96-well plate format):

-

Add 25 µL of assay buffer to all wells.

-

Add 5 µL of diluted test compound or control to respective wells.

-

Initiate the reaction by adding 20 µL of the DPP-4 enzyme solution to all wells except the blank.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Add 50 µL of the substrate solution to all wells.

-

Incubate the plate at 37°C for 30 minutes, protected from light.

-

-

Data Acquisition:

-

Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 360 nm and an emission wavelength of 460 nm.

-

-

Data Analysis:

-

Subtract the background fluorescence (blank wells).

-

Calculate the percent inhibition for each compound concentration relative to the vehicle control (DMSO).

-

Determine the IC₅₀ value by plotting percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

-

Mandatory Visualization: DPP-4 Inhibitor Screening Workflow

Caption: A typical workflow for identifying and validating novel fluorinated pyrrolidine-based DPP-4 inhibitors.

Chapter 2: Central Nervous System (CNS) Applications

The development of drugs targeting the CNS is hampered by the blood-brain barrier (BBB), which restricts the entry of many molecules. Fluorination is a key strategy to overcome this challenge.[5] The lipophilic nature of the fluorine atom can enhance a molecule's ability to penetrate membranes and cross the BBB.[4]

Fluorinated pyrrolidine derivatives have shown promise in treating various CNS disorders, including depression and anxiety.[7][8] For example, a series of 6-fluoro-1,2-benzoxazole derivatives linked to a pyrrolidine core has been investigated for activity against serotonin and dopamine receptors, which are implicated in psychosis and mood disorders.[8] One lead compound from this study demonstrated a potent antipsychotic-like and antidepressant-like profile in mouse models, outperforming the reference drug quetiapine.[8]

Mandatory Visualization: Physicochemical Properties and CNS Activity

Caption: The logical progression from fluorination to enhanced CNS biological activity.

Chapter 3: Anticancer and Antiviral Potential

The structural similarities of pyrrolidine derivatives to natural nucleosides and amino acids make them attractive candidates for development as anticancer and antiviral agents.[3][9] Fluorination can further enhance their activity by improving metabolic stability and modulating their interactions with biological targets.[3][10]

Anticancer Activity

Pyrrolidinone derivatives have been shown to induce apoptosis and cause cell cycle arrest in human cancer cell lines.[11] The introduction of fluorine atoms can amplify these cytotoxic properties.[10] For instance, fluorinated analogues of lepidilines, naturally occurring imidazolium alkaloids, have demonstrated enhanced cytotoxic effects against various cancer cell lines compared to their non-fluorinated counterparts.[3][10] While many pyrrolidine-based compounds have been synthesized and evaluated for anticancer properties, the specific contribution of fluorination is an area of active research.[11][12][13]

Antiviral Activity

Pyrrolidine derivatives can act as nucleoside analogues, interfering with viral replication by inhibiting enzymes like reverse transcriptase.[12] Although some synthesized fluorinated pyrrolidine nucleoside analogues have shown limited activity, this was often attributed to poor cellular uptake and inefficient conversion to the active triphosphate form.[13] This highlights a critical challenge in drug design: ensuring the compound reaches its intracellular target in a bioactive state. The development of prodrug strategies, such as phosphoramidate prodrugs, is a promising approach to overcome these limitations.

Mandatory Visualization: Mechanism of Action for Nucleoside Analogues

Caption: The bioactivation pathway of a fluorinated pyrrolidine nucleoside analogue leading to viral replication inhibition.

Conclusion and Future Perspectives

The strategic incorporation of fluorine into the pyrrolidine scaffold is a powerful and versatile approach in modern drug discovery. This guide has highlighted key areas where this combination has led to compounds with significant biological activities, including potent enzyme inhibitors for metabolic diseases, CNS agents with improved brain penetration, and promising anticancer and antiviral candidates.

The causality behind these enhanced activities is rooted in the fundamental physicochemical changes induced by fluorine, such as altered conformation, increased metabolic stability, and improved binding interactions. The provided experimental protocols and workflows serve as a foundation for researchers to explore this chemical space further.

Future research will likely focus on:

-

Fine-tuning Stereochemistry: Exploring the biological impact of fluorination at different positions and with different stereochemistries on the pyrrolidine ring.

-

Advanced Prodrug Strategies: Designing more efficient delivery systems to ensure intracellular target engagement, particularly for antiviral and anticancer agents.

-

Multitarget Ligands: Developing single molecules that can modulate multiple biological targets, as seen in the CNS application for dementia-related symptoms.[8]

By building upon the principles and examples outlined in this guide, the scientific community can continue to unlock the full therapeutic potential of fluorinated pyrrolidine derivatives.

References

-

Gangarapu, K., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. Available at: [Link]

-

Kim, H., et al. (2013). Synthesis and Biological Evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile Derivatives as Dipeptidyl peptidase-4 Inhibitors for the Treatment of Type 2 Diabetes. Journal of Medicinal Chemistry. Available at: [Link]

-

Yelekci, K., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry. Available at: [Link]

-

Le Darz, A., et al. (2015). Fluorinated pyrrolidines and piperidines incorporating tertiary benzenesulfonamide moieties are selective carbonic anhydrase II inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

-

Al-Sultani, A. A. J. (2020). Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. International Journal of Pharmaceutical Research. Available at: [Link]

-

Grüner, M., et al. (2021). β-fluorination of peripheral pyrrolidines attached to acridine ligands affects their interactions with G-quadruplex DNA. Organic & Biomolecular Chemistry. Available at: [Link]

-

Sun, S., & Adejare, A. (2006). Fluorinated molecules as drugs and imaging agents in the CNS. Current Topics in Medicinal Chemistry. Available at: [Link]

-

Struga, M., et al. (2022). Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. Molecules. Available at: [Link]

-

Doraghi, F., et al. (2022). Fluorine effects on biological activity. ResearchGate. Available at: [Link]

-

Siodłak, D., et al. (2018). Fluorinated Analogues of Lepidilines A and C: Synthesis and Screening of Their Anticancer and Antiviral Activity. Molecules. Available at: [Link]

-

Hoffmann-Röder, A. (2011). Synthesis of Fluoropyrrolidines and (Fluoroalkyl)pyrrolidines. Synthesis. Available at: [Link]

-

Sharma, P., & Kumar, V. (2021). An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds. ResearchGate. Available at: [Link]

-

Sun, S., & Adejare, A. (2006). Fluorinated molecules as drugs and imaging agents in the CNS. Current Topics in Medicinal Chemistry. Available at: [Link]

-

Sviridov, S. I., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences. Available at: [Link]

-

ResearchGate. (n.d.). Fluorine containing CNS drugs. ResearchGate. Available at: [Link]

-

Sakthivel, R., et al. (2013). Antioxidant and in vitro anticancer effect of 2-pyrrolidinone rich fraction of Brassica oleracea var. capitata through induction of apoptosis in human cancer cells. Phytotherapy Research. Available at: [Link]

-

Secrist, J. A., et al. (1991). Synthesis and biological evaluation of 4-purinylpyrrolidine nucleosides. Journal of Medicinal Chemistry. Available at: [Link]

-

Gangarapu, K., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS Unipa. Available at: [Link]

-

Masłyk, M., et al. (2020). Multifunctional 6-fluoro-3-[3-(pyrrolidin-1-yl)propyl]-1,2-benzoxazoles targeting behavioral and psychological symptoms of dementia (BPSD). European Journal of Medicinal Chemistry. Available at: [Link]

-

Al-Ostath, R., et al. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. Molecules. Available at: [Link]

-

Siodłak, D., et al. (2018). Fluorinated Analogues of Lepidilines A and C: Synthesis and Screening of Their Anticancer and Antiviral Activity. ResearchGate. Available at: [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. iris.unipa.it [iris.unipa.it]

- 3. Fluorinated Analogues of Lepidilines A and C: Synthesis and Screening of Their Anticancer and Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Fluorinated molecules as drugs and imaging agents in the CNS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Multifunctional 6-fluoro-3-[3-(pyrrolidin-1-yl)propyl]-1,2-benzoxazoles targeting behavioral and psychological symptoms of dementia (BPSD) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. Antioxidant and in vitro anticancer effect of 2-pyrrolidinone rich fraction of Brassica oleracea var. capitata through induction of apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis and biological evaluation of 4-purinylpyrrolidine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

The Architecture of Asymmetry: A Technical Guide to the Enantioselective Synthesis of Pyrrolidines

Abstract

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and biologically active natural products. Its profound impact on pharmacology is intrinsically linked to its stereochemistry, where individual enantiomers often exhibit vastly different biological activities and toxicological profiles. Consequently, the development of robust, scalable, and highly stereocontrolled methods for accessing enantiopure pyrrolidines is a central focus of modern synthetic chemistry. This guide provides an in-depth analysis of the core strategies for enantioselective pyrrolidine synthesis, designed for researchers, scientists, and drug development professionals. We will dissect the mechanistic underpinnings of key catalytic systems, provide field-proven experimental protocols, and offer a comparative analysis to guide the rational selection of synthetic routes.

Strategic Foundations in Asymmetric Pyrrolidine Synthesis

The construction of a chiral pyrrolidine ring requires precise control over the formation of new stereocenters. The choice of strategy is dictated by factors such as the availability of starting materials, desired substitution patterns, and scalability requirements. Conceptually, these strategies can be categorized into several major classes, each with distinct advantages and mechanistic principles.

-

Chiral Pool Synthesis: This approach leverages naturally occurring chiral molecules, such as the amino acid L-proline or its derivatives (e.g., 4-hydroxyproline), as starting materials.[1] The inherent stereochemistry of the starting material is carried through the synthetic sequence, providing a reliable and often cost-effective route to specific enantiomers.[1]

-

Catalytic Asymmetric Synthesis: This is the most powerful and versatile approach, employing a small amount of a chiral catalyst to generate large quantities of an enantioenriched product from a prochiral substrate. This domain is broadly divided into transition-metal catalysis and organocatalysis.

-

Transition-Metal Catalysis: Chiral ligands coordinated to transition metals (e.g., Palladium, Iridium, Copper) create a chiral environment that directs the stereochemical outcome of bond-forming events.[2][3][4] Reactions like allylic alkylation and cycloadditions are hallmarks of this class.

-

Organocatalysis: This strategy utilizes small, purely organic molecules as catalysts, avoiding the cost and potential toxicity of transition metals.[5] Proline and its derivatives, particularly diarylprolinol silyl ethers, are iconic organocatalysts that operate through iminium and enamine activation modes.[5]

-

-

Chiral Auxiliary-Mediated Synthesis: A chiral auxiliary is temporarily attached to the substrate, directs the stereoselective transformation, and is subsequently cleaved to yield the enantioenriched product. While effective, this method involves additional synthetic steps for attachment and removal, impacting overall efficiency.

The following diagram illustrates a high-level decision-making workflow for selecting a synthetic strategy.

Caption: High-level workflow for selecting an enantioselective pyrrolidine synthesis strategy.

Pillar I: Organocatalytic [3+2] Cycloaddition

The [3+2] dipolar cycloaddition between an azomethine ylide and an olefin is one of the most powerful methods for constructing the pyrrolidine core, capable of generating up to four stereocenters in a single, atom-economical step.[4][6][7] Organocatalysis has revolutionized this transformation, offering a metal-free route with exceptional stereocontrol.

Mechanistic Rationale: Iminium-Enamine Activation

The archetypal organocatalytic [3+2] cycloaddition often employs a diarylprolinol silyl ether catalyst, such as the Hayashi-Jørgensen catalyst.[5][8] The catalytic cycle proceeds through a cascade of iminium and enamine intermediates.

-

Iminium Activation: The secondary amine of the catalyst condenses with an α,β-unsaturated aldehyde (the dipolarophile) to form a chiral iminium ion. This activation lowers the LUMO of the aldehyde, making it highly susceptible to nucleophilic attack.

-

Azomethine Ylide Formation: Concurrently, an amino ester (e.g., a glycine derivative) condenses to form an imine, which, upon deprotonation, generates the azomethine ylide 1,3-dipole.

-

Stereodetermining Cycloaddition: The azomethine ylide attacks the activated iminium ion. The stereochemistry is dictated by the catalyst's chiral scaffold, which uses steric hindrance (e.g., bulky aryl groups) to shield one face of the iminium ion, forcing the ylide to approach from the less hindered face.

-

Hydrolysis and Catalyst Regeneration: The resulting cyclic intermediate is hydrolyzed to release the enantioenriched pyrrolidine product and regenerate the catalyst.

Caption: Simplified catalytic cycle for the organocatalytic [3+2] cycloaddition.

Field-Proven Experimental Protocol: Synthesis of a Diarylprolinol Silyl Ether Catalyst

The efficacy of the aforementioned cycloaddition is critically dependent on the quality of the organocatalyst. The Hayashi-Jørgensen catalyst, (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether, is a workhorse in the field.[8] Its preparation from commercially available starting materials is a key enabling step for researchers. The following protocol is adapted from a robust, well-documented procedure.[9][10]

Protocol: Synthesis of (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether

-

Apparatus Setup: A 500 mL, three-necked, round-bottomed flask is oven-dried and assembled while hot under a stream of dry nitrogen. Equip the flask with a magnetic stir bar, a rubber septum, a thermometer, and a nitrogen inlet connected to a bubbler.

-

Reagent Charging: To the flask, add (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol (1.0 eq, e.g., 10.0 g, 39.5 mmol) and anhydrous dichloromethane (DCM, 150 mL) via cannula.

-

Cooling: Cool the resulting solution to -78 °C using a dry ice/acetone bath.

-

Base Addition: Add triethylamine (1.5 eq, 8.3 mL, 59.3 mmol) dropwise via syringe over 10 minutes, ensuring the internal temperature does not exceed -70 °C.

-

Silylation: Add trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.3 eq, 9.7 mL, 51.4 mmol) dropwise via syringe over 30 minutes. A white precipitate of triethylammonium triflate will form.

-

Warming and Reaction Monitoring: Allow the reaction mixture to warm slowly to 0 °C over 2 hours, then remove the cooling bath and allow it to warm to ambient temperature for 1 hour. Progress can be monitored by TLC (e.g., 4:1 Hexanes:EtOAc), observing the consumption of the starting prolinol.

-

Quenching: Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of sodium bicarbonate (100 mL).

-

Workup: Transfer the biphasic mixture to a separatory funnel. Separate the layers and extract the aqueous phase with DCM (3 x 50 mL).

-

Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude product as an oil.

-

Purification: The crude product is typically of high purity and can often be used without further purification. If necessary, it can be purified by flash column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate containing 1% triethylamine to prevent desilylation on the column). The resulting (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether should be stored under an inert atmosphere.[9][10]

Pillar II: Transition-Metal Catalysis: Pd-Catalyzed Asymmetric Allylic Alkylation (AAA)

Palladium-catalyzed asymmetric allylic alkylation (Pd-AAA) is a cornerstone of modern synthetic chemistry for forming C-C and C-N bonds.[11][12] In the context of pyrrolidine synthesis, intramolecular Pd-AAA provides a powerful method for the cyclization of linear precursors, establishing a key stereocenter in the process.

Mechanistic Rationale: The Tsuji-Trost Reaction

The mechanism of Pd-AAA, often called the Tsuji-Trost reaction, proceeds via a characteristic π-allyl-palladium intermediate.[13] The stereochemical outcome is determined by the chiral ligand environment.

-

Oxidative Addition: A Pd(0) complex, coordinated to a chiral ligand (e.g., a derivative of Trost ligand or a phosphino-oxazoline), undergoes oxidative addition to an allylic substrate bearing a leaving group (e.g., acetate, carbonate). This step typically occurs with inversion of stereochemistry to form a chiral π-allyl-Pd(II) complex.

-

Nucleophilic Attack: A tethered nucleophile (e.g., a soft carbon nucleophile like a malonate or a nitrogen nucleophile like a sulfonamide) attacks the π-allyl complex. For soft nucleophiles, this attack occurs on the face opposite to the palladium metal (external attack), resulting in a second inversion of stereochemistry.

-

Reductive Elimination & Catalyst Regeneration: The C-N or C-C bond is formed, and the Pd(0) catalyst is regenerated, closing the catalytic cycle. The overall stereochemical outcome is a net retention of configuration from the starting material.

Sources

- 1. mdpi.com [mdpi.com]

- 2. iris.unife.it [iris.unife.it]

- 3. Asymmetric Palladium-Catalyzed Carboamination Reactions for the Synthesis of Enantiomerically Enriched 2-(Arylmethyl)- and 2-(Alkenylmethyl) pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Catalytic Enantioselective 1,3-Dipolar Cycloadditions of Azomethine Ylides for Biology-Oriented Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Catalytic enantioselective 1,3-dipolar cycloadditions of azomethine ylides for biology-oriented synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chemimpex.com [chemimpex.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. orgsyn.org [orgsyn.org]

- 11. thieme-connect.de [thieme-connect.de]

- 12. Pd-Catalysed asymmetric allylic alkylation of heterocycles: a user's guide - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

Methodological & Application

Asymmetric Synthesis of (R)-2-(4-Fluorophenyl)pyrrolidine: A Comprehensive Guide for Pharmaceutical Development

Introduction: The Significance of Chiral Pyrrolidines in Medicinal Chemistry

The pyrrolidine ring is a privileged scaffold in modern drug discovery, appearing in numerous FDA-approved pharmaceuticals.[1][2] Its prevalence stems from its ability to impart favorable physicochemical properties, such as enhanced aqueous solubility, and to serve as a key pharmacophoric element capable of crucial hydrogen bond interactions with biological targets.[3] The stereochemistry of substituted pyrrolidines is often critical to their pharmacological activity, with different enantiomers exhibiting distinct efficacy and safety profiles.

(R)-2-(4-Fluorophenyl)pyrrolidine is a valuable chiral building block in the synthesis of a variety of biologically active compounds. The 4-fluorophenyl moiety is a common substituent in medicinal chemistry, known to enhance metabolic stability and binding affinity. This guide provides detailed application notes and protocols for the asymmetric synthesis of (R)-2-(4-Fluorophenyl)pyrrolidine, targeting researchers, scientists, and drug development professionals. We will explore two highly efficient and stereoselective methods: a diastereoselective addition of a Grignard reagent to a chiral sulfinylimine and a biocatalytic approach utilizing a transaminase.

Methodology 1: Diastereoselective Grignard Addition to a Chiral N-tert-Butanesulfinyl Imine

This method provides a robust and highly diastereoselective route to (R)-2-(4-Fluorophenyl)pyrrolidine. The key to this approach is the use of a chiral N-tert-butanesulfinyl imine, which directs the stereochemical outcome of the Grignard addition.

Scientific Rationale

The N-tert-butanesulfinyl group, developed by Ellman, serves as an excellent chiral auxiliary. The stereochemistry of the final product is controlled by the addition of the Grignard reagent to the less sterically hindered face of the imine, followed by an intramolecular cyclization to form the pyrrolidine ring. The sulfinyl group is then readily cleaved under acidic conditions to yield the free amine.

Experimental Workflow

Caption: Workflow for the synthesis of (R)-2-(4-Fluorophenyl)pyrrolidine via Grignard addition.

Detailed Protocol

Part 1: Synthesis of (R,E)-N-(4-chlorobutylidene)-2-methylpropane-2-sulfinamide

-

To a solution of (R)-tert-butanesulfinamide (1.0 eq) in anhydrous tetrahydrofuran (THF), add titanium(IV) ethoxide (1.1 eq).

-

Add 4-chlorobutanal (1.0 eq) to the mixture.

-

Stir the reaction at room temperature for 12 hours.

-

Quench the reaction by the addition of brine and filter through Celite.

-

Extract the aqueous layer with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the chiral N-sulfinyl aldimine.

Part 2: Diastereoselective Addition and Cyclization

-

Dissolve the (R,E)-N-(4-chlorobutylidene)-2-methylpropane-2-sulfinamide (1.0 eq) in anhydrous THF and cool the solution to -78 °C under a nitrogen atmosphere.

-

Slowly add a solution of 4-fluorophenylmagnesium bromide (1.2 eq) in THF.

-

Stir the reaction at -78 °C for 3 hours.

-

Add a solution of lithium bis(trimethylsilyl)amide (LiHMDS) (1.5 eq) in THF and allow the reaction to warm to room temperature.

-

Stir for an additional 1 hour at room temperature.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by flash chromatography.

Part 3: Deprotection

-

Dissolve the purified N-sulfinylated pyrrolidine from the previous step in methanol.

-

Add a solution of hydrochloric acid in methanol.

-

Stir the reaction at room temperature for 1 hour.

-

Concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in water and wash with diethyl ether.

-

Basify the aqueous layer with a sodium hydroxide solution.

-

Extract the product with dichloromethane.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield (R)-2-(4-Fluorophenyl)pyrrolidine.

| Step | Reaction | Starting Material | Product | Typical Yield (%) | Diastereomeric Ratio |

| 1 | Imine Formation | (R)-tert-Butanesulfinamide | (R,E)-N-(4-chlorobutylidene)-2-methylpropane-2-sulfinamide | >90 | N/A |

| 2 | Grignard/Cyclization | Chiral Imine | N-Sulfinylated Pyrrolidine | ~85 | >98:2 |

| 3 | Deprotection | N-Sulfinylated Pyrrolidine | (R)-2-(4-Fluorophenyl)pyrrolidine | >95 | N/A |

Methodology 2: Biocatalytic Asymmetric Synthesis using Transaminase

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral amines. Transaminases are enzymes that catalyze the transfer of an amino group from a donor to a ketone acceptor, creating a chiral amine with high enantiopurity.[4]

Scientific Rationale

This approach utilizes a transaminase to convert a prochiral ω-chloro ketone into a chiral ω-chloro amine. This intermediate then undergoes spontaneous intramolecular cyclization to form the desired pyrrolidine. The enantioselectivity of the reaction is dictated by the specific transaminase enzyme used. Both (R)- and (S)-selective transaminases are available, allowing for access to either enantiomer of the product.[5]

Experimental Workflow

Sources

- 1. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 5. elar.urfu.ru [elar.urfu.ru]

Application Notes and Protocols: The Strategic Use of (R)-2-(4-Fluorophenyl)pyrrolidine in the Synthesis of Neurological Disorder Treatments

Introduction: The Significance of Chiral Fluorinated Scaffolds in Neuropharmacology

The development of therapeutics for neurological disorders is a cornerstone of modern medicinal chemistry. A significant challenge lies in the design of molecules that can effectively interact with specific neural targets with high affinity and selectivity. The pyrrolidine ring is a privileged scaffold in drug discovery, offering a three-dimensional structure that can effectively explore pharmacophore space.[1][2] When combined with stereochemical control and strategic fluorination, the resulting building blocks, such as (R)-2-(4-Fluorophenyl)pyrrolidine, become powerful tools in the synthesis of potent and selective neurological agents.

The introduction of a fluorine atom into a drug candidate can profoundly influence its pharmacokinetic and pharmacodynamic properties.[3] The high electronegativity and small size of fluorine can lead to enhanced binding affinity, improved metabolic stability, and increased blood-brain barrier permeability – all critical attributes for drugs targeting the central nervous system (CNS). Furthermore, the chirality of the pyrrolidine ring is crucial, as different enantiomers of a drug can exhibit vastly different pharmacological activities.[4] (R)-2-(4-Fluorophenyl)pyrrolidine, with its defined stereochemistry and fluorinated phenyl group, represents a key chiral building block for creating enantiomerically pure drugs with optimized neurological activity.[5]

This guide provides a detailed exploration of the application of (R)-2-(4-Fluorophenyl)pyrrolidine and structurally related chiral fluorophenyl-substituted heterocycles in the synthesis of treatments for neurological disorders, with a specific focus on the synthesis of selective serotonin reuptake inhibitors (SSRIs).

Core Application: Synthesis of Selective Serotonin Reuptake Inhibitors (SSRIs)

SSRIs are a class of drugs widely prescribed for the treatment of depression, anxiety disorders, and other psychiatric conditions.[6][7] They function by selectively inhibiting the reuptake of serotonin in the synaptic cleft, thereby increasing its availability to bind to postsynaptic receptors. A prominent example of an SSRI whose synthesis relies on a chiral 4-fluorophenyl-substituted heterocyclic core is Paroxetine.[8] While the core of Paroxetine is a piperidine ring, the synthetic principles and the importance of the chiral 4-fluorophenyl moiety are directly analogous to the utility of (R)-2-(4-Fluorophenyl)pyrrolidine.

The following sections will detail a representative synthetic approach to a key chiral intermediate for Paroxetine, highlighting the critical role of the fluorophenyl-substituted chiral scaffold.

Synthetic Workflow for a Key Paroxetine Intermediate

The synthesis of Paroxetine involves the construction of a chiral (3S, 4R)-4-(4-fluorophenyl)-3-(hydroxymethyl)piperidine core. This intricate synthesis underscores the importance of precise stereochemical control.

Diagram: Synthetic Strategy Overview

Caption: A generalized workflow for the asymmetric synthesis of Paroxetine, emphasizing the creation of a key chiral intermediate.

Experimental Protocols

Protocol 1: Asymmetric Synthesis of (R)-3-(4-Fluorophenyl)glutaric Acid Methyl Ester

This protocol describes the enzymatic desymmetrization of a prochiral glutaric acid derivative to establish the key stereocenter.[9]

Rationale: The use of an enzyme, such as Pig Liver Esterase (PLE), allows for the highly enantioselective hydrolysis of one of the two ester groups in a prochiral diester. This is a critical step in establishing the absolute stereochemistry of the final drug molecule.

Materials:

-

Dimethyl 3-(4-fluorophenyl)glutarate

-

Phosphate buffer (pH 7.0)

-

Pig Liver Esterase (PLE)

-

Sodium hydroxide (NaOH) solution (1 M)

-

Hydrochloric acid (HCl) solution (1 M)

-

Ethyl acetate

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve dimethyl 3-(4-fluorophenyl)glutarate in a minimal amount of a co-solvent (e.g., acetone) and add it to a phosphate buffer (pH 7.0).

-

Add Pig Liver Esterase (PLE) to the mixture.

-

Maintain the pH of the reaction mixture at 7.0 by the controlled addition of 1 M NaOH solution using a pH-stat or by manual titration.

-

Monitor the reaction progress by TLC or HPLC until approximately 50% conversion is reached.

-

Once the desired conversion is achieved, acidify the reaction mixture to pH 2-3 with 1 M HCl.

-

Extract the product with ethyl acetate (3 x volumes).

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting crude product by silica gel column chromatography to yield (R)-3-(4-fluorophenyl)glutaric acid methyl ester.

Data Summary:

| Parameter | Value |

| Typical Yield | 40-50% |

| Enantiomeric Excess | >95% ee |

| Analytical Method | Chiral HPLC |

Protocol 2: Synthesis of (3S,4R)-trans-4-(4-fluorophenyl)-3-hydroxymethyl-1-methyl-piperidine

This protocol outlines the conversion of the chiral glutaric acid derivative into the core piperidine structure of Paroxetine. This is a multi-step process often involving cyclization, reduction, and functional group manipulation.[10]

Rationale: This sequence of reactions builds the heterocyclic ring and sets the relative stereochemistry of the substituents. The choice of reducing agents and reaction conditions is critical for achieving the desired trans diastereomer.

Materials:

-

(R)-3-(4-fluorophenyl)glutaric acid methyl ester

-

Thionyl chloride (SOCl₂)

-

Benzylamine

-

Lithium aluminum hydride (LAH)

-

Methanesulfonyl chloride

-

Sodium hydride (NaH)

-

Sesamol

-

Phenyl chloroformate

-

Potassium hydroxide (KOH)

-

Appropriate solvents (e.g., THF, Dichloromethane, Toluene)

Procedure (Simplified Overview):

-

Cyclization: Convert the glutaric acid derivative to an acid chloride using thionyl chloride, followed by reaction with benzylamine to form the corresponding N-benzyl glutarimide.

-

Reduction: Perform a stereoselective reduction of the glutarimide using a suitable reducing agent (e.g., a borane complex or catalytic hydrogenation) to yield the corresponding lactam. Further reduction with a strong reducing agent like LAH can yield the N-benzyl piperidine.

-

Hydroxymethylation and Ring Expansion/Rearrangement (if applicable via other routes): Some synthetic routes may involve different strategies to introduce the hydroxymethyl group and form the piperidine ring.

-

Formation of the Key Intermediate: A common route involves the reaction of an appropriate precursor with methanesulfonyl chloride to form a mesylate, which is then displaced by sesamol.[10]

-

N-Demethylation and Final Product Formation: The N-benzyl or N-methyl protecting group is removed, often using reagents like phenyl chloroformate followed by hydrolysis with KOH, to yield Paroxetine.

Data Summary for a Representative Step (Mesylate Displacement):

| Parameter | Value |

| Reactants | Mesityl derivative, Sesamol |

| Base | Sodium hydride |

| Solvent | Toluene |

| Temperature | Reflux |

| Typical Yield | 70-80% |

Mechanism of Action: How Paroxetine Interacts with the Serotonin Transporter (SERT)

Paroxetine exerts its therapeutic effect by binding to the serotonin transporter (SERT), a protein responsible for clearing serotonin from the synaptic cleft.[7]

Diagram: Paroxetine's Mechanism of Action

Caption: Paroxetine blocks the serotonin transporter (SERT), increasing serotonin levels in the synaptic cleft.

By blocking SERT, Paroxetine prevents the reabsorption of serotonin into the presynaptic neuron. This leads to an accumulation of serotonin in the synapse, enhancing its ability to stimulate postsynaptic receptors and thereby alleviating the symptoms of depression and other mood disorders. The specific stereochemistry and the presence of the 4-fluorophenyl group in Paroxetine are critical for its high-affinity and selective binding to SERT.

Conclusion

(R)-2-(4-Fluorophenyl)pyrrolidine and its structural analogs are invaluable chiral building blocks in the synthesis of complex and highly specific neurological disorder treatments. The asymmetric synthesis of Paroxetine serves as a prime example of how the precise installation of a chiral fluorophenyl-substituted heterocyclic core is fundamental to achieving the desired pharmacological activity. The protocols and principles outlined in these application notes provide a framework for researchers and drug development professionals to leverage these powerful synthetic strategies in the ongoing quest for novel and more effective CNS therapeutics.

References

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules. [Link]

- Process for the preparation of paroxetine intermediate.

-

Asymmetric synthesis of (-)-paroxetine using PLE hydrolysis. ResearchGate. [Link]

-

Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo. Der Pharma Chemica. [Link]

-

4-Piperidines and 3-pyrrolidines as dual serotonin and noradrenaline reuptake inhibitors: design, synthesis and structure-activity relationships. PubMed. [Link]

- Intermediate for use in synthesizing paroxetine, preparation method for the intermediate, and uses thereof.

-

RTI-274. Grokipedia. [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. [Link]

-

Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry. [Link]

-

Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules. [Link]

-

Selective Serotonin Reuptake Inhibitors (SSRIs) - Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. Pharmacy 180. [Link]

- Process for the preparation of paroxetine hydrochloride.

-

Novel 3,3-disubstituted pyrrolidines as selective triple serotonin/norepinephrine/dopamine reuptake inhibitors. PubMed. [Link]

-

Recent Advances in the Synthesis of the Antidepressant Paroxetine. PubMed. [Link]

-

Structure-Activity Relationships for a Novel Series of Citalopram (1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) Analogues at Monoamine Transporters. PMC. [Link]

-

Synthesis of Chiral Building Blocks for Use in Drug Discovery. MDPI. [Link]

-

Chiral Pyrrolidine Derivatives: Key Building Blocks for Pharma. Pharmaffiliates. [Link]

Sources

- 1. Paroxetine, NNC-20-7051, BRL-29060, FG-7051-药物合成数据库 [drugfuture.com]

- 2. researchgate.net [researchgate.net]

- 3. Enantioselective total synthesis of pyrrolo-[2,1-c][1,4]-benzodiazepine monomers (S)-(−)-barmumycin and (S)-(+)-boseongazepine B - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 4. CN104892491B - Method for synthesizing paroxetine chiral intermediate - Google Patents [patents.google.com]

- 5. pharmacy180.com [pharmacy180.com]

- 6. Structure-Activity Relationships for a Novel Series of Citalopram (1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) Analogues at Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent Advances in the Synthesis of the Antidepressant Paroxetine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. WO2009138999A2 - Process for the preparation of paroxetine hydrochloride - Google Patents [patents.google.com]

Application Notes and Protocols for the Large-Scale Synthesis of Enantiopure (R)-2-(4-Fluorophenyl)pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of (R)-2-(4-Fluorophenyl)pyrrolidine in Modern Drug Discovery

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of natural products and FDA-approved pharmaceuticals.[1][2] Its rigid, five-membered structure provides a well-defined orientation for appended functional groups, making it an ideal building block for creating potent and selective therapeutic agents. The introduction of a chiral center, particularly at the 2-position, further enhances its utility, allowing for stereospecific interactions with biological targets.

(R)-2-(4-Fluorophenyl)pyrrolidine is a key chiral intermediate in the synthesis of various biologically active compounds. The presence of the fluorophenyl group can enhance metabolic stability and binding affinity to target proteins. This guide provides a comprehensive overview of a robust and scalable synthetic strategy for producing enantiopure (R)-2-(4-Fluorophenyl)pyrrolidine, designed to meet the demands of industrial drug development.

Strategic Approach to Enantiopure Synthesis: A Multi-Step, Scalable Route

For the large-scale production of enantiopure (R)-2-(4-Fluorophenyl)pyrrolidine, a multi-step approach commencing from readily available starting materials is favored. The following four-step synthesis is a robust and scalable pathway that ensures high yield and excellent enantiomeric purity. This strategy is adapted from a patented method for a structurally related compound and is supported by established chemical principles for the synthesis of 2-arylpyrrolidines.[3]

The overall synthetic workflow can be visualized as follows:

Caption: Overall synthetic workflow for (R)-2-(4-Fluorophenyl)pyrrolidine.

Part 1: Synthesis of the Key Intermediate: 5-(4-Fluorophenyl)-3,4-dihydro-2H-pyrrole

The initial phase of the synthesis focuses on constructing the achiral cyclic imine intermediate, 5-(4-fluorophenyl)-3,4-dihydro-2H-pyrrole. This is achieved in three high-yielding steps.

Step 1: N-Protection of 2-Pyrrolidinone

The first step involves the protection of the nitrogen atom of 2-pyrrolidinone. The tert-butyloxycarbonyl (Boc) group is an ideal protecting group for this purpose due to its stability under the conditions of the subsequent Grignard reaction and its ease of removal under acidic conditions.

Protocol 1: Synthesis of N-Boc-2-pyrrolidinone

-

Materials: 2-Pyrrolidinone, Di-tert-butyl dicarbonate (Boc)₂O, 4-(Dimethylamino)pyridine (DMAP), Toluene.

-

Procedure:

-

To a stirred solution of 2-pyrrolidinone (1.0 eq) and DMAP (0.3 eq) in toluene, slowly add (Boc)₂O (1.3 eq) at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

-

Upon completion, quench the reaction with water.

-

Separate the organic layer, wash with dilute hydrochloric acid and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-2-pyrrolidinone, which can be used in the next step without further purification.

-

Step 2: Grignard Reaction with 4-Fluorobromobenzene

The key carbon-carbon bond formation is achieved through a Grignard reaction. The Grignard reagent, prepared from 4-fluorobromobenzene, adds to the carbonyl group of N-Boc-2-pyrrolidinone to form the corresponding tertiary alcohol.

Protocol 2: Synthesis of tert-butyl 2-(4-fluorophenyl)-2-hydroxypyrrolidine-1-carboxylate

-

Materials: 4-Fluorobromobenzene, Magnesium turnings, N-Boc-2-pyrrolidinone, Anhydrous Tetrahydrofuran (THF).

-

Procedure:

-

In a flame-dried, three-necked flask under a nitrogen atmosphere, prepare the Grignard reagent by adding a solution of 4-fluorobromobenzene (1.2 eq) in anhydrous THF to magnesium turnings (1.3 eq).

-

Once the Grignard reagent formation is initiated (indicated by a gentle reflux), cool the mixture and slowly add a solution of N-Boc-2-pyrrolidinone (1.0 eq) in anhydrous THF, maintaining the temperature below 20 °C.

-

Stir the reaction mixture at room temperature for 3-5 hours until the starting material is consumed (monitored by TLC).

-

Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is used directly in the next step.

-

Step 3: Dehydration and Deprotection to form the Cyclic Imine

The tertiary alcohol intermediate is unstable and is readily converted to the desired cyclic imine, 5-(4-fluorophenyl)-3,4-dihydro-2H-pyrrole, through an acid-catalyzed dehydration and concomitant removal of the Boc protecting group.

Protocol 3: Synthesis of 5-(4-Fluorophenyl)-3,4-dihydro-2H-pyrrole

-

Materials: Crude tert-butyl 2-(4-fluorophenyl)-2-hydroxypyrrolidine-1-carboxylate, Toluene, Concentrated Hydrochloric Acid.

-

Procedure:

-

Dissolve the crude product from the previous step in toluene.

-

Slowly add concentrated hydrochloric acid and stir the mixture vigorously at room temperature for 4-6 hours.

-

Monitor the reaction by TLC until completion.

-

Carefully neutralize the reaction mixture with a 30% aqueous solution of sodium hydroxide to a pH > 8.

-

Separate the organic layer, and extract the aqueous layer with methyl tert-butyl ether (MTBE).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 5-(4-fluorophenyl)-3,4-dihydro-2H-pyrrole as an oil.

-

Part 2: Asymmetric Reduction to (R)-2-(4-Fluorophenyl)pyrrolidine

The final and crucial step is the enantioselective reduction of the prochiral cyclic imine to the desired (R)-enantiomer of 2-(4-fluorophenyl)pyrrolidine. This can be effectively achieved using a chiral reducing agent formed in situ.

Caption: Key asymmetric reduction step.

Protocol 4: Asymmetric Reduction of 5-(4-Fluorophenyl)-3,4-dihydro-2H-pyrrole

-

Materials: 5-(4-Fluorophenyl)-3,4-dihydro-2H-pyrrole, (R)-Mandelic Acid, Borane Ammonia Complex, Toluene, Water.

-

Procedure:

-

In a reaction vessel, add (R)-Mandelic Acid (0.01 eq) and borane ammonia complex (1.0 eq) to toluene and stir for 15 minutes.

-

Add the crude 5-(4-fluorophenyl)-3,4-dihydro-2H-pyrrole (1.0 eq) to the mixture.

-

Add water (1.5 eq) and stir the reaction at 30 °C for 24 hours.

-

Monitor the reaction for completion by TLC or GC.

-

Concentrate the reaction mixture under reduced pressure.

-

To the residue, add MTBE and a 10% aqueous solution of sodium hydroxide.

-

Stir the mixture, separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer to obtain the crude (R)-2-(4-fluorophenyl)pyrrolidine.

-

Part 3: Purification and Quality Control

Purification

For large-scale production, purification of the final product is critical. Distillation under reduced pressure is a suitable method for purifying the liquid (R)-2-(4-fluorophenyl)pyrrolidine. For even higher purity, preparative chiral chromatography can be employed.[]

Table 1: Representative Yields and Purity

| Step | Product | Typical Yield | Purity (GC) | Enantiomeric Excess (ee) |

| 1 | N-Boc-2-pyrrolidinone | >95% | >98% | N/A |

| 2 & 3 | 5-(4-Fluorophenyl)-3,4-dihydro-2H-pyrrole | ~80% (over 2 steps) | >95% | N/A |

| 4 | (R)-2-(4-Fluorophenyl)pyrrolidine | ~90% | >98% | >95% |

Note: Yields are based on the patent for the difluoro-analogue and are representative.[3]

Analytical Characterization

Rigorous analytical testing is essential to confirm the identity, purity, and enantiomeric excess of the final product.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the final product and intermediates.[3]

-

Gas Chromatography (GC) and/or High-Performance Liquid Chromatography (HPLC): These techniques are used to determine the chemical purity of the product.

-

Chiral HPLC: This is the primary method for determining the enantiomeric excess of the final product. A suitable chiral stationary phase, such as a Chiralcel OD-H column, can be used with a mobile phase of n-hexane and isopropanol.[5]

Part 4: Alternative Scalable Synthetic Routes

While the described four-step synthesis is robust, other strategies can be considered for the large-scale production of (R)-2-(4-fluorophenyl)pyrrolidine.

-

Asymmetric Hydrogenation: The direct asymmetric hydrogenation of 5-(4-fluorophenyl)-3,4-dihydro-2H-pyrrole using a chiral transition metal catalyst (e.g., Iridium or Rhodium-based) can provide the desired product in high enantiomeric excess.[6] This method can be highly efficient but may require specialized high-pressure equipment.

-

Enzymatic Methods: Biocatalysis using enzymes such as transaminases can offer a green and highly selective route to chiral amines.[7] An appropriate amino donor and a suitable transaminase could be used to convert a precursor ketone into the desired chiral pyrrolidine.

Part 5: Safety and Handling for Large-Scale Production

The large-scale synthesis of (R)-2-(4-fluorophenyl)pyrrolidine requires strict adherence to safety protocols.

-

Handling of Reagents:

-

Grignard Reagents: Highly reactive and pyrophoric. Must be handled under an inert atmosphere.

-

Borane Ammonia Complex: Flammable solid.

-

Solvents: Toluene, THF, and MTBE are flammable liquids.

-

Acids and Bases: Concentrated hydrochloric acid and sodium hydroxide are corrosive.

-

-

Handling of Intermediates and Final Product:

-

Personal Protective Equipment (PPE):

-

Safety goggles, flame-retardant lab coats, and appropriate chemical-resistant gloves are mandatory.

-

-

Engineering Controls:

-

All operations should be conducted in a well-ventilated fume hood or a dedicated chemical synthesis suite.

-

For large-scale reactions, a closed-system reactor is recommended.

-

Conclusion

The multi-step synthesis outlined in these application notes provides a scalable and efficient pathway to enantiopure (R)-2-(4-Fluorophenyl)pyrrolidine, a valuable building block in drug discovery. By carefully controlling the reaction conditions, particularly in the asymmetric reduction step, high yields and excellent enantiomeric purity can be achieved. Rigorous quality control and adherence to strict safety protocols are paramount for successful and safe large-scale production.

References

- CN110981779B - The synthetic method of R-2-(2,5-difluorophenyl)pyrrolidine. ()

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - MDPI. ([Link])

-

Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations | JACS Au. ([Link])

-

Recent Advances in the Synthesis of Pyrrolidines - ResearchGate. ([Link])

-

Synthesis of 2-Aryl and 2-Vinylpyrrolidines via Copper-catalyzed Coupling of Styrenes and Dienes with Potassium β-Aminoethyltrifluoroborates - NIH. ([Link])

-

Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine - ResearchGate. ([Link])

-

Pyrrolidine synthesis - Organic Chemistry Portal. ([Link])

-

Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes - The Royal Society of Chemistry. ([Link])

-

Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades - ACS Publications. ([Link])

-

Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC - NIH. ([Link])

-

Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine - ResearchGate. ([Link])

-

Pyrrolidine - HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE. ([Link])

-

Asymmetric reduction of prochiral cycloalkenones. The influence of exocyclic alkene geometry - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). ([Link])

-

Synthesis of 3,4‐Dihydro‐2H‐Pyrroles from Ketones, Aldehydes, and Nitro Alkanes via Hydrogenative Cyclization - ResearchGate. ([Link])

-

Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - MDPI. ([Link])

-

What are the best processes/methods for separation of chiral amine both non selective separation and selective separation? | ResearchGate. ([Link])

-

Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins - MDPI. ([Link])

-

Chiral Derivatization Method for the Separation of Enantiomers of LProlinamide by Reverse Phase HPLC - Juniper Publishers. ([Link])

-

Asymmetric hydrogenations for the synthesis of Boc-protected 4-alkylprolinols and prolines - PubMed. ([Link])

-

Chemical Safety Guide, 5th Ed - ORS. ([Link])

-

A rapid and general method for the asymmetric synthesis of 2-substituted pyrrolidines using tert-butanesulfinamide - Organic & Biomolecular Chemistry (RSC Publishing). ([Link])

-

Synthesis of 3,4‐Dihydro‐2H‐Pyrroles from Ketones, Aldehydes, and Nitro Alkanes via Hydrogenative Cyclization - PMC - NIH. ([Link])

-

and 13C-NMR investigations on cis-trans isomerization of proline peptide bonds and conformation of aromatic side chains in H-Trp-(Pro)n-Tyr-OH peptides - PubMed. ([Link])

-

Asymmetric 'Clip-Cycle' Synthesis of Pyrrolidines and Spiropyrrolidines - White Rose Research Online. ([Link])

-

New chiral reverse phase HPLC method for enantioselective analysis of ketorolac using chiral AGP column - PMC - NIH. ([Link])

- US4042599A - Process for producing 2-pyrrolidone - Google P

-

Atom Economical Multi-Substituted Pyrrole Synthesis from Aziridine - PMC - NIH. ([Link])

-

Toxic Industrial Chemicals (TICs) Guide | Occupational Safety and Health Administration. ([Link])

-

Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. ([Link])

-

Asymmetric synthesis. Part 5. Asymmetric reduction of phenyl trifluoromethyl ketone with chiral alkoxy-aluminium and -magnesium halides - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). ([Link])

-

Characterisation of Organic Compounds III: Nuclear Magnetic Resonance (NMR) Spectroscopy - No Added Chemicals. ([Link])

- CN112194607A - Synthetic method of 5- (2-fluorophenyl)

-

Pyrrolidine | C 4 H 9 N | MD Topology | NMR | X-Ray. ([Link])

-

Synthesis of 2-pyrrolidinone derivatives via N-heterocyclic carbene catalyzed radical tandem cyclization/coupling reactions - Organic Chemistry Frontiers (RSC Publishing). ([Link])

-

Asymmetric Borane Reduction of Prochiral Ketones Catalyzed By Helical Poly[(S)-3-vinyl-2,2'-dihydroxy-1,1'-binaphthyl] - PubMed. ([Link])

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of Reaction Conditions for (R)-2-(4-Fluorophenyl)pyrrolidine Synthesis